(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride
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Overview
Description
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is known for its unique structure, which includes a hydrazine group attached to a dihydroacenaphthylene moiety. This compound is used in various research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride typically involves the reaction of acenaphthene with hydrazine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted acenaphthylene derivatives. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride is used in a variety of scientific research applications, including:
Biology: Researchers study its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in cells. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride include other hydrazine derivatives and acenaphthylene-based compounds. Examples include:
- (1,2-Dihydroacenaphthylen-5-yl)hydrazine
- Acenaphthene hydrazine derivatives
- Substituted acenaphthylenes
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the properties of both hydrazine and acenaphthylene. This unique combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7,14H,4-5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMVKNXGZYTTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225143-99-5 |
Source
|
Record name | (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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